N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including a cyclopentane, thieno, triazolo, and pyrimidine moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach is the Dimroth rearrangement, which is a well-known method for constructing complex heterocyclic systems . This rearrangement involves the isomerization of heterocycles through ring opening and closure, often catalyzed by acids or bases and accelerated by heat or light.
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dimethylaniline, cyclopentanone, and thiophene derivatives.
Formation of Intermediate: The initial steps involve the formation of an intermediate through condensation reactions, often under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the fused heterocyclic system. This step may require specific catalysts and controlled temperatures to ensure the correct formation of the rings.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with palladium catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its fused heterocyclic system makes it an interesting subject for synthetic organic chemistry research.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide are still under investigation, but its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its complex structure may impart unique physical and chemical properties to materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s fused heterocyclic system allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still being studied, but its structure suggests it could interfere with key biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential biological activities.
Selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine: A selenium-containing analog with unique properties.
Uniqueness
N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide stands out due to its specific combination of fused rings and the presence of a carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene-4-carboxamide |
InChI |
InChI=1S/C19H17N5OS/c1-10-6-7-13(11(2)8-10)21-18(25)16-22-17-15-12-4-3-5-14(12)26-19(15)20-9-24(17)23-16/h6-9H,3-5H2,1-2H3,(H,21,25) |
InChI Key |
FWAWZWRWNURBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)C |
Origin of Product |
United States |
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